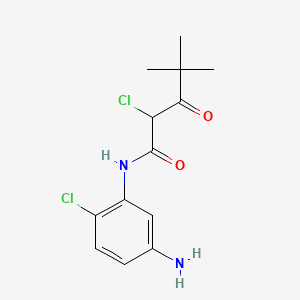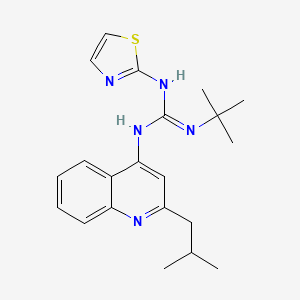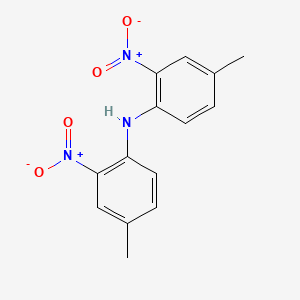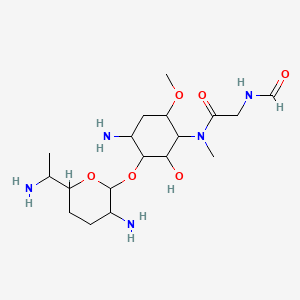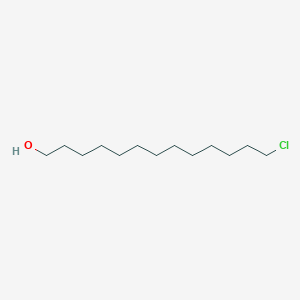![molecular formula C32H35NO4 B14470858 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate CAS No. 72323-92-3](/img/structure/B14470858.png)
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a decylbenzoyl group, and a methylbenzoate group, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanophenol with 4-decylbenzoyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 3-methylbenzoic acid under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on efficient purification techniques, such as recrystallization and chromatography, to obtain high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl 4-[(4-dodecylbenzoyl)oxy]-3-methylbenzoate
- 4-(Decyloxy)phenyl 4-[(4-cyanobenzyl)oxy]benzoate
Uniqueness
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
72323-92-3 |
|---|---|
Molekularformel |
C32H35NO4 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-(4-decylbenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C32H35NO4/c1-3-4-5-6-7-8-9-10-11-25-12-16-27(17-13-25)31(34)37-30-21-18-28(22-24(30)2)32(35)36-29-19-14-26(23-33)15-20-29/h12-22H,3-11H2,1-2H3 |
InChI-Schlüssel |
DDEVSZNTVLDUTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



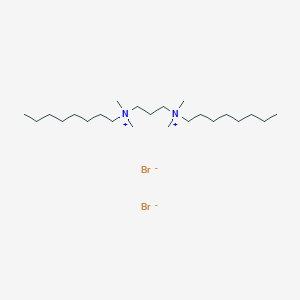
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
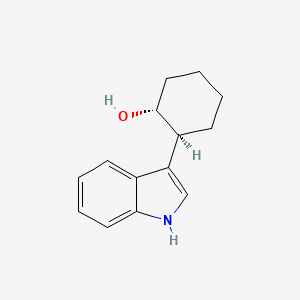
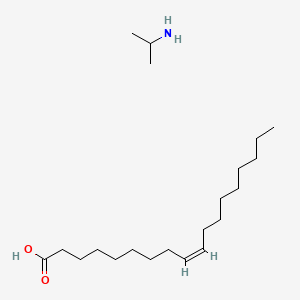
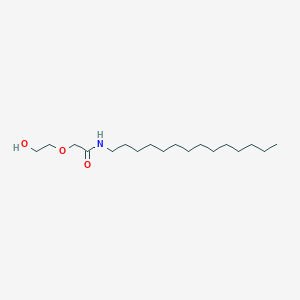


![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
